3-Bromo-5-nitropyridine chemical properties
3-Bromo-5-nitropyridine chemical properties
An In-depth Technical Guide to 3-Bromo-5-nitropyridine: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-5-nitropyridine (CAS No: 15862-30-3), a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, reactivity, and strategic applications of this versatile intermediate, moving beyond simple data recitation to explain the causal relationships that govern its utility in complex molecular design.
Introduction: A Strategic Intermediate in Synthesis
3-Bromo-5-nitropyridine is a substituted pyridine derivative featuring two key functional groups that dictate its chemical behavior: a bromine atom at the 3-position and a nitro group at the 5-position. The pyridine ring itself provides a rigid, aromatic scaffold prevalent in many biologically active compounds. The strategic placement of an electron-withdrawing nitro group and a halogen atom creates a molecule with distinct and exploitable reactivity, making it an essential precursor in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Understanding the interplay between the pyridine core, the bromine leaving group, and the activating nitro group is fundamental to leveraging this compound's full synthetic potential.
Physicochemical and Spectroscopic Profile
The fundamental properties of a chemical reagent are the bedrock of its application in the laboratory. The physical and computed properties of 3-Bromo-5-nitropyridine are summarized below.
Core Physicochemical Data
A summary of the essential physicochemical properties is presented in Table 1, compiled from authoritative chemical data repositories.
| Property | Value | Source |
| CAS Number | 15862-30-3 | [2] |
| Molecular Formula | C₅H₃BrN₂O₂ | [2][3] |
| Molecular Weight | 202.99 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 104-108 °C | |
| Topological Polar Surface Area | 58.7 Ų | [2] |
| InChIKey | WHYJVHQKKJHXTB-UHFFFAOYSA-N | [2][3] |
Spectroscopic Signature
The structural identity of 3-Bromo-5-nitropyridine is unequivocally confirmed by a combination of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton at C2 (between the nitrogen and bromine) will likely appear as a doublet, as will the proton at C6. The proton at C4 will appear as a triplet (or more accurately, a doublet of doublets) due to coupling with the C2 and C6 protons. The strong electron-withdrawing effect of the nitro group and the electronegativity of the ring nitrogen will shift these protons significantly downfield.
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¹³C NMR: The carbon spectrum will display five signals corresponding to the pyridine ring carbons. The carbon atoms attached to the bromine (C3) and the nitro group (C5) will have their chemical shifts significantly influenced by these substituents.
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Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance. The exact mass is 201.93779 Da.[2]
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IR Spectroscopy: Key vibrational frequencies will include strong absorptions corresponding to the N-O stretching of the nitro group (typically around 1530-1550 cm⁻¹ and 1345-1365 cm⁻¹), C=N stretching of the pyridine ring, and C-Br stretching.
Chemical Reactivity and Synthetic Pathways
The utility of 3-Bromo-5-nitropyridine stems from the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity. The electron-deficient nature of the pyridine ring, amplified by the nitro group, is a central theme in its reaction chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 3-position is a prime handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a paramount example, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
Expert Insight: The choice of palladium catalyst, ligand, and base is critical for achieving high yields in Suzuki couplings with bromopyridines.[4][5] Electron-rich, bulky phosphine ligands often accelerate the rate-limiting oxidative addition step and promote the reductive elimination step. The base not only participates in the transmetalation phase but also prevents the accumulation of HBr, which can deactivate the catalyst.[6][7]
Diagram 1: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 3-Bromo-5-nitropyridine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Reagent Addition: Add a suitable base, typically an aqueous solution of Na₂CO₃ (2 M, 2.0-3.0 eq) or powdered K₂CO₃ or K₃PO₄.[5]
-
Solvent: Add a degassed solvent system. Common choices include 1,4-dioxane, toluene, or DME, often with water as a co-solvent.[5]
-
Reaction Conditions: Heat the mixture with vigorous stirring at a temperature ranging from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group
The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation is a gateway to a vast array of subsequent chemical modifications, including acylation, sulfonylation, diazotization, and further coupling reactions.
Protocol 2: Reduction of the Nitro Group to an Amine
This protocol is adapted from a procedure for a structurally similar compound, 5-Bromo-3-nitropyridine.[8]
-
Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.[8]
-
Reagent Addition: Add a reducing agent. Common choices include:
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).[8]
-
Work-up (for chemical reduction): If using a metal reductant, filter the reaction mixture through celite to remove inorganic solids. If using SnCl₂, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extraction and Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 5-Bromo-pyridin-3-amine can be purified by column chromatography or recrystallization.[8]
Diagram 2: Synthetic Versatility of 3-Bromo-5-nitropyridine
Caption: Orthogonal reaction pathways originating from 3-Bromo-5-nitropyridine.
Applications in Drug Discovery
3-Bromo-5-nitropyridine serves as a key starting material in the synthesis of novel drug candidates.[1] Its two distinct functional groups allow for sequential and controlled diversification, making it ideal for generating chemical libraries for high-throughput screening.
-
Scaffold Elaboration: The pyridine core acts as a bioisostere for a phenyl ring but with altered electronic properties and the ability to act as a hydrogen bond acceptor. The C-Br bond allows for the attachment of various recognition elements (e.g., aryl or heteroaryl groups) via Suzuki or other cross-coupling reactions.
-
Vectorial Synthesis: A typical synthetic strategy involves first performing a cross-coupling reaction at the bromine site, followed by reduction of the nitro group. The resulting amine provides a new point for diversification, allowing chemists to build out the molecule in a planned, vectorial manner to probe the target's binding pocket. This stepwise approach is crucial for establishing structure-activity relationships (SAR) during lead optimization.
Safety and Handling
Proper handling of 3-Bromo-5-nitropyridine is essential for laboratory safety. It is classified as a hazardous substance with the following key considerations:
-
Hazards: Toxic if swallowed (H301) and causes serious eye damage (H318).[2][3] May also cause skin and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-5-nitropyridine is more than a simple chemical reagent; it is a strategic tool for the construction of complex molecular architectures. Its value lies in the predictable and orthogonal reactivity of its bromo and nitro functional groups, which, when coupled with the stable pyridine core, provides a robust platform for synthetic innovation. For scientists in drug discovery and materials science, a thorough understanding of its chemical properties and reaction dynamics is a prerequisite for its successful application in the development of novel and impactful compounds.
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3-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 2762898. PubChem, National Institutes of Health. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... MDPI. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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